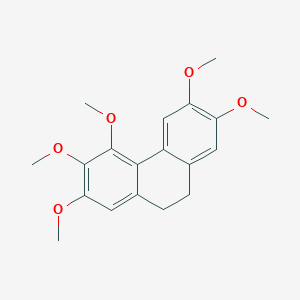
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene typically involves the methylation of phenanthrene derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
the isolation from natural sources like Bulbophyllum vaginatum remains a common method .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted phenanthrenes from substitution reactions .
Applications De Recherche Scientifique
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phenanthrene derivatives.
Biology: Research has shown its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene involves its interaction with various molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its methoxy groups play a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with similar biological activities.
2,3,4,6,7-Pentamethoxyphenanthrene: Lacks the dihydro component but shares similar structural features.
Uniqueness
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and dihydro groups. This combination contributes to its distinct chemical reactivity and biological activities .
Propriétés
Formule moléculaire |
C19H22O5 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3 |
Clé InChI |
UXPMGFOMOMHUTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


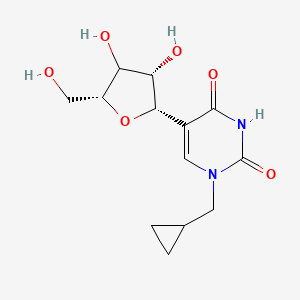

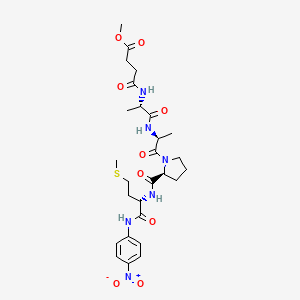
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

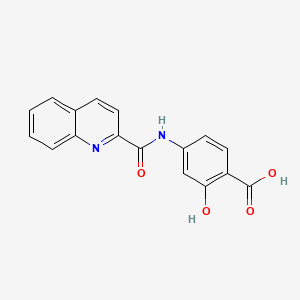

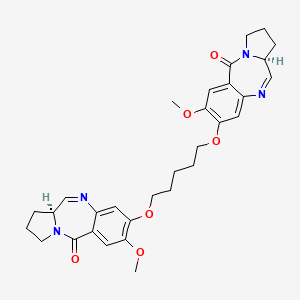
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
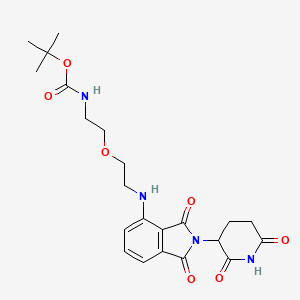
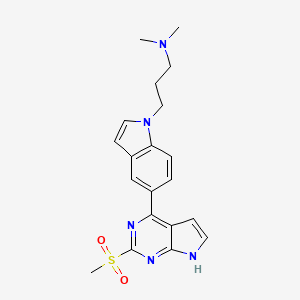


![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
